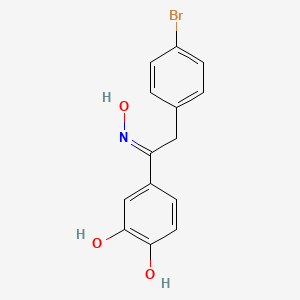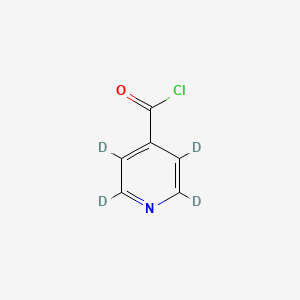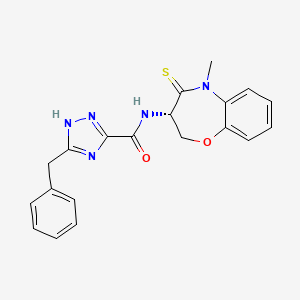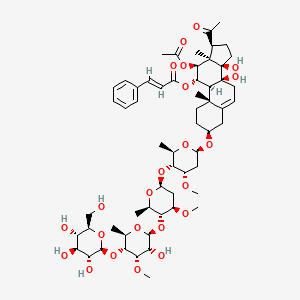
Hmgb1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hmgb1-IN-2 is a compound that acts as an inhibitor of the highly conserved nuclear protein high mobility group box 1 (HMGB1). This compound has shown inhibitory activity in RAW264.7 cells, with an IC50 value of 20.2 μM. This compound can reduce the expression of interleukin-1 beta, tumor necrosis factor-alpha, and caspase-1 p20, and inhibit the phosphorylation of nuclear factor kappa B p65, demonstrating anti-apoptotic properties .
Chemical Reactions Analysis
Hmgb1-IN-2 undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms to the compound, affecting its chemical structure and function.
Substitution: this compound can undergo substitution reactions where functional groups in the compound are replaced by other groups, potentially modifying its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hmgb1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Hmgb1-IN-2 exerts its effects by inhibiting the activity of HMGB1. HMGB1 is a nuclear DNA-binding protein that regulates various cellular processes, including nucleosomal structure, DNA damage repair, and genomic stability . This compound binds to HMGB1, preventing its interaction with other molecules and thereby inhibiting its biological functions. This inhibition can lead to reduced expression of pro-inflammatory cytokines and decreased activation of nuclear factor kappa B signaling pathways .
Comparison with Similar Compounds
Hmgb1-IN-2 can be compared with other similar compounds that inhibit HMGB1, such as ethyl pyruvate and glycyrrhizin . These compounds also target HMGB1 and exhibit anti-inflammatory and anti-apoptotic properties. this compound is unique in its specific inhibitory activity and the molecular pathways it affects. Other similar compounds include:
Ethyl Pyruvate: Inhibits HMGB1 and has anti-inflammatory properties.
Glycyrrhizin: Binds to HMGB1 and inhibits its pro-inflammatory activities.
This compound stands out due to its specific inhibition of HMGB1 in RAW264.7 cells and its potential therapeutic applications in various diseases.
Properties
Molecular Formula |
C53H71N3O11 |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
[1-[(2R,5R)-4,5-diacetyloxy-6-methyloxan-2-yl]triazol-4-yl]methyl (2S,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C53H71N3O11/c1-31-45(66-33(3)58)40(65-32(2)57)27-43(64-31)56-29-35(54-55-56)30-63-47(61)50(7)23-22-49(6)24-25-52(9)37(38(49)28-50)26-39(59)46-51(8)20-19-42(48(4,5)41(51)18-21-53(46,52)10)67-44(60)17-14-34-12-15-36(62-11)16-13-34/h12-17,26,29,31,38,40-43,45-46H,18-25,27-28,30H2,1-11H3/b17-14+/t31?,38-,40?,41?,42+,43-,45-,46-,49-,50+,51+,52-,53-/m1/s1 |
InChI Key |
OQJOHNIMJZLDIQ-JEDGOUBWSA-N |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)N2C=C(N=N2)COC(=O)[C@]3(CC[C@@]4(CC[C@@]5(C(=CC(=O)[C@H]6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)OC(=O)/C=C/C8=CC=C(C=C8)OC)C)C)[C@H]4C3)C)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)N2C=C(N=N2)COC(=O)C3(CCC4(CCC5(C(=CC(=O)C6C5(CCC7C6(CCC(C7(C)C)OC(=O)C=CC8=CC=C(C=C8)OC)C)C)C4C3)C)C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)













